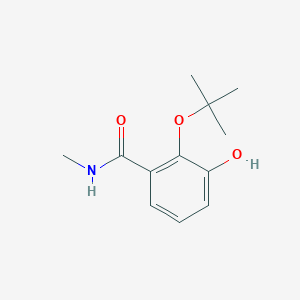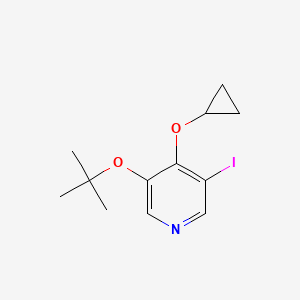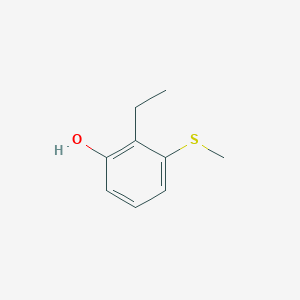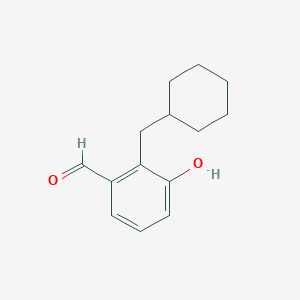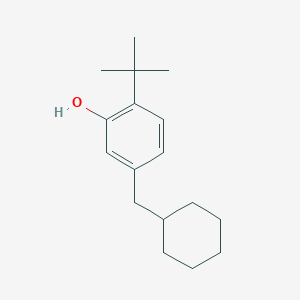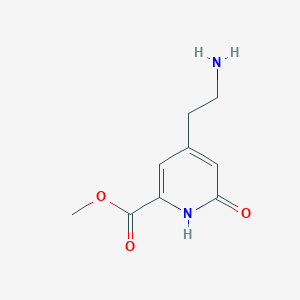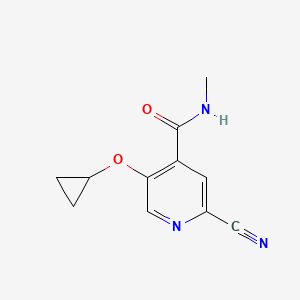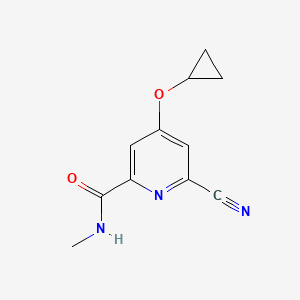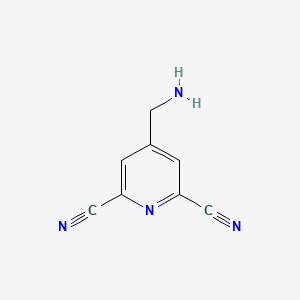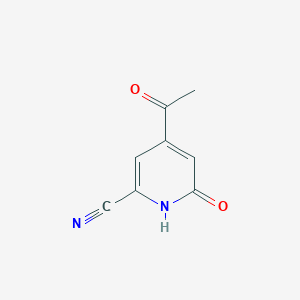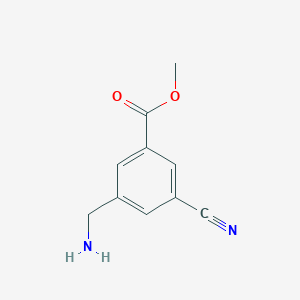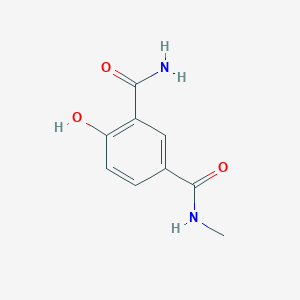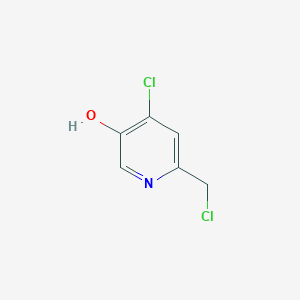
4-Chloro-6-(chloromethyl)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(chloromethyl)pyridin-3-OL is a chemical compound that belongs to the class of chlorinated pyridines This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(chloromethyl)pyridin-3-OL typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-hydroxypyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)pyridin-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyridines with different functional groups.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of dechlorinated pyridine derivatives.
Scientific Research Applications
4-Chloro-6-(chloromethyl)pyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(chloromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar chlorinated structure but different ring system.
6-(Trifluoromethyl)pyridin-3-ol: A compound with a trifluoromethyl group instead of chloromethyl.
Uniqueness
4-Chloro-6-(chloromethyl)pyridin-3-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution and hydroxyl group make it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
4-chloro-6-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)3-9-4/h1,3,10H,2H2 |
InChI Key |
ZCKIVTOQKMYYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



